1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylicacid is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
The synthesis of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylicacid can be achieved through various synthetic routes. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method yields the target compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . Another approach involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization steps .
Chemical Reactions Analysis
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core. Common reagents used in these reactions include fuming nitric acid for nitration and Raney nickel for reduction. Major products formed from these reactions include nitro and amino derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: It is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzymes like CDK2 by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . This inhibition can lead to apoptosis in certain cancer cell lines.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
5,7-Dimethyl-1,2,4-triazolopyrimidine: Shares a similar core structure but lacks the pyrrolidine-3-carboxylic acid moiety.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but differ in their substitution patterns and biological activities. The uniqueness of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylicacid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N5O2 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15N5O2/c1-7-5-8(2)17-11(13-7)14-12(15-17)16-4-3-9(6-16)10(18)19/h5,9H,3-4,6H2,1-2H3,(H,18,19) |
InChI Key |
YOKDHCJIEJFCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3CCC(C3)C(=O)O)C |
Origin of Product |
United States |
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